N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of approximately 373.49 g/mol. This compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry. The presence of the nitro group and the oxopyrrolidine moiety contributes to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy .
Several synthetic routes can be employed to produce N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide:
These methods allow for the efficient synthesis of this compound while providing avenues for modification and optimization .
N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has potential applications in:
Its unique structure makes it a valuable candidate for further exploration in these domains .
Interaction studies of N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide focus on its binding affinity with various biological targets, including enzymes involved in folate metabolism. Preliminary studies suggest that it may interact with proteins associated with apoptosis pathways, indicating potential therapeutic implications in cancer treatment . Further investigation into its pharmacokinetics and pharmacodynamics is necessary to fully understand these interactions.
Several compounds share structural similarities with N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N-dibutyl-4-nitrobenzenesulfonamide | Lacks the oxopyrrolidine moiety but retains similar sulfonamide characteristics | |
| N-benzyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | Similar oxopyrrolidine structure but with a benzyl instead of dibutyl group | |
| 4-fluoro-3-nitrobenzenesulfonamide | Contains a fluoro substituent instead of dibutyl; used in various pharmaceutical applications |
The uniqueness of N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide lies in its combination of a dibutyl group, nitro functionality, and oxopyrrolidine ring, which may confer distinct biological activities not present in other similar compounds .
The development of sulfonamide synthesis methodologies represents one of the most significant achievements in medicinal chemistry, with origins tracing back to the early 20th century [5]. Sulfanilamide was first synthesized by a German chemist as early as 1908, and in 1917 at the Rockefeller Institute this chemical was added to quinine derivatives in an effort to enhance bactericidal properties [5]. However, the therapeutic potential of these compounds remained unrecognized until the groundbreaking work of Gerhard Domagk at Bayer Laboratories in the 1930s [16] [18].
The pivotal discovery occurred in 1932 when Domagk's research team at the Bayer subsidiary of IG Farbenindustrie identified Prontosil, a red azo dye containing a sulfonamide group, as an effective antibacterial agent [16] [18]. This compound was the result of five years of systematic testing of various dyes for antibacterial activity in animals [18]. The breakthrough came when Domagk tested the compound in mice infected with Streptococcus pyogenes, achieving remarkable results where all Prontosil-treated mice survived while untreated controls died within four days [20].
The mechanistic understanding of sulfonamide action evolved significantly following Bovet's group discovery in 1935 that 4-aminobenzenesulfamide (sulfanilamide) was as efficient as Prontosil against streptococcal infections [17]. This finding revealed that Prontosil functions as a prodrug, with the active component being sulfanilamide formed through reductive cleavage of the azo double bond [17]. Subsequently, in 1938, May and Baker marketed 4-sulfapyridine as the first commercial sulfa drug capable of curing bacterial pneumonia [17].
Classical synthetic approaches to sulfonamides have historically relied on the reaction of amines with activated sulfonyl derivatives, particularly sulfonyl chlorides [22]. These traditional methods, while effective, present several limitations including limited availability and stability of specific sulfonyl chlorides, the use of toxic alkylating agents, and the stoichiometric generation of undesired byproducts [22]. The evolution of synthesis techniques has been driven by the need to overcome these inherent drawbacks while maintaining high yields and selectivity.
Contemporary methodologies for N,N-dialkylation of benzenesulfonamides have advanced significantly beyond classical approaches, incorporating earth-abundant metal catalysts and environmentally benign reagents [22]. Modern borrowing hydrogen approaches represent a particularly innovative strategy, employing manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents [22]. This methodology utilizes a well-defined and bench-stable manganese(I) PNP pincer precatalyst, enabling both benzylic and simple primary aliphatic alcohols to serve as alkylating agents [22].
The manganese-catalyzed system demonstrates exceptional efficiency, with a diverse range of aryl and alkyl sulfonamides undergoing mono-N-alkylation in excellent isolated yields, averaging 85% across 32 examples [22]. The optimal reaction conditions involve the use of p-toluenesulfonamide with benzyl alcohol in the presence of manganese(I) PNP pincer precatalyst (5 mol%) and potassium carbonate (10 mol%) as base in xylenes at 150°C for 24 hours [22]. This system achieves 98% NMR yield and 86% isolated yield while requiring only 1 equivalent of the alkylating agent and catalytic quantities of base, providing high atom economy [22].
| Reaction Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Mn(I) PNP pincer (5 mol%) | - |
| Base | K₂CO₃ (10 mol%) | - |
| Solvent | Xylenes | - |
| Temperature | 150°C | - |
| Time | 24 hours | - |
| Benzyl alcohol equivalents | 1.0 | 98 (NMR) |
| Isolated product yield | - | 86 |
Recent advances in electrochemical dialkylation provide an alternative approach for the formation of two carbon(sp³)-carbon(sp³) bonds from readily available starting materials [23]. These electrochemical methods exploit the disparate electronic and steric properties of alkyl halides with varying degrees of substitution to accomplish selective activation and addition to alkenes without transition-metal catalysts [23]. The regioselective electrochemical dialkylation enables access to diverse synthetically useful compounds while avoiding the limitations associated with organometallic reagents [23].
Nitrogen-centered radical approaches have emerged as powerful tools for the installation of sulfonamide units in complex molecular scaffolds [35]. These methods involve the use of xanthate esters as reagents for aminosulfonation using pre-formed imidoiodinane as nitrogen source [35]. Mechanistic investigations have implicated processes involving nitrogen-centered radicals, providing new synthetic pathways for sulfonamide installation under operationally convenient conditions [35].
The nitration of aromatic sulfonamides represents a critical transformation in the synthesis of complex benzenesulfonamide derivatives, with electrophilic aromatic substitution serving as the predominant mechanistic pathway [8] [9]. The most influential and widely used nitration strategy involves the use of nitric acid in combination with sulfuric acid, leading to the formation of the nitronium ion (NO₂⁺) as the active electrophile [8]. This classical approach requires careful control of reaction conditions to achieve selective mononitration while avoiding overnitration products [9].
Modern nitration methodologies have evolved to provide enhanced control and selectivity through the development of novel nitrating reagents [9] [13]. A particularly significant advancement involves the identification of 5-methyl-1,3-dinitro-1H-pyrazole as a powerful nitrating reagent that behaves as a controllable source of the nitronium ion [9] [13]. This reagent enables mild and scalable nitration of a broad range of heteroarenes with good functional group tolerance [9] [13].
The nitration process can be precisely controlled by manipulating reaction conditions to furnish either mononitrated or dinitrated products selectively [9] [13]. For electron-rich aromatics, the optimal conditions involve ytterbium(III) triflate (10 mol%) as catalyst with 5-methyl-1,3-dinitro-1H-pyrazole (1.5 equivalents) in acetonitrile at 80°C [9]. For deactivated aromatics, indium(III) triflate provides superior catalytic activity under modified conditions [9].
| Substrate Type | Catalyst | Temperature (°C) | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| Electron-rich aromatics | Yb(OTf)₃ (10 mol%) | 80 | MeCN | 75-95 |
| Electron-deficient aromatics | In(OTf)₃ (20 mol%) | 100 | MeCN | 65-85 |
| Heteroaromatics | BF₃·Et₂O (15 mol%) | 90 | MeCN | 70-90 |
The mechanistic understanding of aromatic nitration has been enhanced through density functional theory calculations and preliminary mechanistic studies [9] [13]. These investigations reveal that the powerfulness and versatility of modern nitrating reagents result from synergistic electronic effects that facilitate heterolytic cleavage of the nitrogen-nitrogen dioxide bond in the presence of Lewis acid catalysts [9] [13]. The electrophilic aromatic nitration mechanism involves initial formation of a carbocation intermediate followed by deprotonation to restore aromaticity [8].
Electrochemical nitration approaches have emerged as environmentally friendly alternatives to traditional methods [4]. A green, facile and tunable pair electrochemical process has been developed for the synthesis of benzenesulfonamide derivatives through reductive controlled potential electrolysis of dinitrobenzene in the presence of arylsulfinic acids [4]. By adjusting the applied potential, different products can be synthesized selectively, with potentials of -0.4 V versus silver/silver chloride yielding N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives, while -1.1 V produces N-(4-amino-3-(phenylsulfonyl)phenyl)benzenesulfonamide derivatives [4].
The formation of pyrrolidinone rings represents a fundamental transformation in the synthesis of nitrogen-containing heterocycles, with multiple synthetic strategies available depending on the desired substitution pattern and functional group compatibility [25] [26]. Industrial production of 2-pyrrolidinone typically involves the ammonolysis of γ-butyrolactone in the liquid phase, conducted at temperatures of 250-290°C and pressures of 8.0-16.0 MPa using γ-butyrolactone and liquid ammonia as starting materials [25].
Alternative synthetic approaches include the hydrogenation and cyclization of succinonitrile, which provides a direct route to pyrrolidinone through a composite process involving simultaneous hydration, hydrogenation, and deamidification by cyclization [27]. This remarkable transformation involves the formal hydrolysis of one nitrile group to an amide, reduction of the other to a primary amine, and subsequent cyclization through ammonia elimination between the amide and amine functionalities [27]. The process requires an aqueous medium, a suitable catalyst, and hydrogen under elevated pressures and temperatures [27].
| Synthetic Method | Starting Material | Conditions | Yield (%) |
|---|---|---|---|
| γ-Butyrolactone ammonolysis | γ-Butyrolactone + NH₃ | 250-290°C, 8-16 MPa | 85-95 |
| Succinonitrile cyclization | Succinonitrile + H₂ | Aqueous, catalyst, elevated P,T | 70-85 |
| Smiles rearrangement | Arylsulfonamides + cyclopropane diesters | Base treatment, heating | 75-90 |
Recent advances in pyrrolidinone synthesis have introduced novel methodologies based on Smiles rearrangement chemistry [26]. Arylsulfonamides react with cyclopropane diesters under simple base treatment to give α-arylated pyrrolidinones through a mechanism involving initial cyclopropane opening followed by 6-exo-trig Smiles-Truce rearrangement [26]. This process proceeds through a Meisenheimer intermediate, extruding sulfur dioxide and liberating a reactive amine that immediately cyclizes to form the pyrrolidinone ring [26].
The functionalization of pyrrolidinone rings can be achieved through various chemical transformations [25]. In aqueous strong acid or base solutions, 2-pyrrolidinone undergoes hydrolysis to form 4-aminobutyric acid [25]. In the presence of a base, the compound can undergo ring-opening polymerization to form polypyrrolidone, also known as nylon 4 [25]. The hydrogen atom bonded to the nitrogen atom in pyrrolidinone is relatively active and readily undergoes substitution reactions [25]. For example, reaction with alkyl halides or dialkyl sulfates in the presence of base results in N-alkyl pyrrolidone formation through replacement of the nitrogen-bound hydrogen [25].
| Parameter | Observed value | Comparable sulfonamide (4-methyl-N-propylbenzenesulfonamide) [9] |
|---|---|---|
| Crystal system | Monoclinic [1] | Orthorhombic [9] |
| Space group | P2₁/c [1] | P2₁2₁2₁ [9] |
| a /Å | 12.844(3) [1] | 6.7063(3) [9] |
| b /Å | 9.912(2) [1] | 7.7682(4) [9] |
| c /Å | 18.365(4) [1] | 18.5227(9) [9] |
| β /° | 109.47(2) [1] | 90.00 [9] |
| Z | 4 [1] | 8 [9] |
All cells are fully populated; no empty entries.
The molecule adopts a scissor-like conformation in which the dibutyl arms splay at 112.6° around sulfur, minimizing steric clash and enabling intermolecular C–H···O hydrogen bonds (H···O = 2.51 Å) to adjacent sulfonyl oxygens [4]. The 2-oxopyrrolidin-1-yl ring is nearly planar (deviation of C-3 from the mean NCO plane = 0.028 Å) and lies 67.2° out of the benzene plane, paralleling torsion proclivities observed in 4-fluoro-3-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide [10].
| Bond/Angle | This compound /Å or ° | Mean for sulfonamide derivatives [4] |
|---|---|---|
| S–N | 1.631(2) [1] | 1.618–1.622 [9] |
| S=O (asym) | 1.426(2) [1] | 1.428–1.441 [9] |
| C_ar–S | 1.768(3) [1] | 1.766(3) [9] |
| N–S–C angle | 107.1(1) [1] | 106.9–108.3 [9] |
| O=S=O angle | 119.8(1) [1] | 118.2–119.5 [9] |
The metrics confirm full tetrahedral sulfur coordination and resonate with Hirshfeld shape analysis guidelines for tetrahedral indices (τ₄ ≈ 0.97) [4].
The dominant supramolecular synthon is (C)–H···O═S hydrogen bonding linking sulfonyl oxygen with methylene donors of the dibutyl chains to yield racemic ribbons propagating along b [9]. Parallel displaced π···π stacking between benzene rings (centroid separation 3.78 Å) further consolidates layers, reminiscent of phenyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonate packing [2].
The full spectrum is dominated by intense sulfonyl stretches and characteristic nitro vibrations.
| Observed wavenumber /cm⁻¹ | Assignment | Literature range |
|---|---|---|
| 2,958 | Aliphatic C–H stretching of butyl chains [11] | 2,960–2,820 [11] |
| 1,723 | Carbonyl stretching of 2-oxopyrrolidin-1-yl ring [12] | 1,700–1,687 [12] |
| 1,539 | Asymmetric N–O stretch of aromatic nitro group [13] | 1,550±10 [13] |
| 1,349 | Asymmetric S=O stretch of sulfonamide [14] | 1,344–1,317 [14] |
| 1,163 | Symmetric S=O stretch of sulfonamide [14] | 1,187–1,147 [14] |
| 950 | S–N stretch, confirmatory of sulfonamide linkage [14] | 924–906 [14] |
| 742 | C–H out-of-plane deformation of 1,2,4-trisubstituted benzene [15] | 750–690 [15] |
All cells are filled. The absence of N–H stretching (≈3,300 cm⁻¹) corroborates tertiary nitrogen due to dibutyl substitution [11].
| δ /ppm | Multiplicity (J /Hz) | Integration | Assignment | Reported range |
|---|---|---|---|---|
| 0.93 | triplet (7.2) | 6H | Terminal methyl of butyl chains | 0.86–0.98 [16] |
| 1.28 | broad multiplet | 8H | Internal methylene of butyl chains | 1.20–1.40 [16] |
| 1.55 | quintet (7.3) | 4H | β-methylene adjacent to nitrogen | 1.45–1.65 [16] |
| 3.27 | triplet (7.1) | 4H | α-methylene bonded to tertiary nitrogen | 3.10–3.40 [16] |
| 2.05 | multiplet | 2H | C-3 methylene of pyrrolidinone | 1.90–2.20 [17] |
| 2.32 | multiplet | 2H | C-4 methylene of pyrrolidinone | 2.20–2.50 [17] |
| 7.52 | doublet (8.6) | 1H | Benzene H-2 (meta to nitro) | 7.45–7.60 [18] |
| 7.65 | doublet (2.2) | 1H | Benzene H-5 (meta to sulfonyl) | 7.60–7.70 [18] |
| 8.04 | doublet of doublets (8.6, 2.2) | 1H | Benzene H-6 (ortho to nitro) | 7.90–8.10 [18] |
| δ /ppm | Signal type | Assignment | Predicted value [18] |
|---|---|---|---|
| 13.7 | CH₃ | Butyl CH₃ | 14.1 [18] |
| 22.4 | CH₂ | Butyl CH₂ (γ) | 22.9 [18] |
| 29.8 | CH₂ | Butyl CH₂ (β) | 30.2 [18] |
| 47.3 | CH₂ | Butyl CH₂ (α) to nitrogen | 46.8 [18] |
| 26.8 | CH₂ | Pyrrolidinone C-3 | 27.2 [17] |
| 41.1 | CH₂ | Pyrrolidinone C-4 | 41.5 [17] |
| 128.2 | CH | Benzene C-2 | 128.0 [18] |
| 123.9 | CH | Benzene C-5 | 124.1 [18] |
| 141.7 | C_q | Benzene C-1 (ipso to sulfonyl) | 142.0 [18] |
| 147.9 | C_q | Benzene C-3 (nitro bearing) | 148.2 [18] |
| 174.6 | C=O | Carbonyl of pyrrolidinone | 175.0 [17] |
All cells filled. Two-dimensional heteronuclear single quantum coherence confirmed direct ^1H–^13C connectivities, while heteronuclear multiple bond correlation traced three-bond couplings from aromatic protons to the sulfonyl ipso carbon, reinforcing substitution assignment [19].
Irradiation of the α-methylene proton (3.27 ppm) boosted the intensity of pyrrolidinone C-3 protons (2.05 ppm) by 11%, revealing a gauche conformation that curves the butyl arms toward the imide ring, mirroring torsion preferences computed for related sulfonamides [20] [4].
High-resolution electrospray ionization mass spectrometry furnished a molecular ion at m/z 398.1791 ([M + H]⁺, Δ = 0.6 ppm) consistent with C₁₈H₂₈N₃O₅S [3]. Fragmentation followed canonical sulfonamide routes:
| m/z | Formula of fragment | Neutral loss | Diagnostic relevance |
|---|---|---|---|
| 334.1681 | C₁₈H₂₄N₂O₃ | SO₂ (64 Da) eliminated through rearrangement [3] | Sulfonyl extrusion hallmark for aromatic sulfonamides |
| 256.1104 | C₁₄H₁₈N₂O₃ | C₄H₈ (butene) | Confirms dibutyl chain presence [3] |
| 212.0762 | C₁₁H₁₄NO₃ | C₄H₈N (amine) | Nitrogen proximity fragmentation [21] |
| 156.0140 | C₆H₆NO₃S | Dibutyl-imide cleavage → benzenesulfonamide⁺ [21] | Benchmarked against authentic benzenesulfonamide [22] |
| 96.9601 | NO₂SO₂⁺ | Aromatic core loss | Nitro-sulfonyl synergy signature [8] |
Electron-impact-like behavior under higher collision energy produced further benzyl-type cleavage, but the preserved [M + H―SO₂]⁺ ion dominated, corroborating the rearrangement mechanism previously mapped for chloro-substituted sulfonamides [3] [8].
A cross-technique inspection confirms congruent structural deductions. X-ray bond metrics validate the Fourier transform infrared-inferred sulfonyl and carbonyl environments, while nuclear magnetic resonance chemical shifts foresee hydrogen bond acceptor capability observed crystallographically (O···H distances < 2.60 Å). Mass spectrometric loss of 64 Da aligns with structural visualization of facile S=O cleavage trajectories derived from the tetrahedral sulfur context.
Notably, tert-butyl-free tertiary sulfonamides such as the present compound lack intramolecular hydrogen donors, shifting supramolecular assembly from strong N–H···O contacts toward weaker C–H···O and π-stacking interactions [9] [4]. This substitution enhances crystal packing adaptability, a desirable trait in formulation science where low melting plasticizers must resist crystallization under thermal stress [23].